molecular formula C16H17F2N3O3 B2883731 N-[(1-Cyclopropyl-3-methyl-2-oxoazetidin-3-yl)methyl]-N'-(2,3-difluorophenyl)oxamide CAS No. 2418726-17-5

N-[(1-Cyclopropyl-3-methyl-2-oxoazetidin-3-yl)methyl]-N'-(2,3-difluorophenyl)oxamide

Cat. No. B2883731
M. Wt: 337.327
InChI Key: LLACQWMNISBGFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropyl ring, the introduction of the 3-methyl-2-oxoazetidin-3-yl group, and the attachment of the 2,3-difluorophenyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, includes a cyclopropyl ring, a 3-methyl-2-oxoazetidin-3-yl group, and a 2,3-difluorophenyl group. The presence of these groups could influence the compound’s shape, polarity, and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The cyclopropyl group could undergo ring-opening reactions, the 2-oxoazetidin-3-yl group could participate in nucleophilic or electrophilic reactions, and the 2,3-difluorophenyl group could undergo reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the cyclopropyl and 2,3-difluorophenyl groups could increase its hydrophobicity, while the 2-oxoazetidin-3-yl group could contribute to its polarity .

Future Directions

The study and application of this compound could be an interesting area for future research. Its unique structure and potential reactivity make it a candidate for exploration in various fields, including medicinal chemistry and materials science .

properties

IUPAC Name

N-[(1-cyclopropyl-3-methyl-2-oxoazetidin-3-yl)methyl]-N'-(2,3-difluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O3/c1-16(8-21(15(16)24)9-5-6-9)7-19-13(22)14(23)20-11-4-2-3-10(17)12(11)18/h2-4,9H,5-8H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLACQWMNISBGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2CC2)CNC(=O)C(=O)NC3=C(C(=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-Cyclopropyl-3-methyl-2-oxoazetidin-3-yl)methyl]-N'-(2,3-difluorophenyl)oxamide

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